1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
Description
1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a pyridine ring substituted with a 3,4-difluorophenyl group and linked via an ethoxyethyl chain to the pyrrolidine-dione core. Pyrrolidine-2,5-dione derivatives are recognized for their diverse bioactivities, including anticonvulsant and enzyme inhibitory properties .
Properties
CAS No. |
918147-02-1 |
|---|---|
Molecular Formula |
C17H14F2N2O3 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
1-[2-[6-(3,4-difluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14F2N2O3/c18-13-3-1-11(9-14(13)19)15-4-2-12(10-20-15)24-8-7-21-16(22)5-6-17(21)23/h1-4,9-10H,5-8H2 |
InChI Key |
RZQRADIOKVNLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxy bridge and the difluorophenyl-pyridine moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of pyrrolidine compounds have shown promising results in inhibiting tumor growth. For instance, studies have highlighted the effectiveness of similar compounds in targeting cancer cell lines, leading to reduced proliferation rates and increased apoptosis in malignant cells .
- Kinase Inhibition : Some studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression. The inhibition of the MEK/ERK signaling pathway has been particularly noted as a mechanism through which these compounds exert their antitumor effects .
Case Study 1: Anticancer Properties
A study evaluated the effect of a related pyrrolidine compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use. The compound was found to induce G0/G1 phase arrest in cancer cells, leading to reduced viability and increased apoptosis rates .
Case Study 2: Kinase Inhibition Mechanism
In a separate investigation, the compound's ability to inhibit MEK1/2 kinases was assessed. It was found that at concentrations as low as 0.3 µM, significant inhibition of cell proliferation was observed in acute leukemia models. The study also noted downregulation of phospho-ERK1/2 levels, further supporting the compound's role as a kinase inhibitor .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl-pyridine moiety is crucial for binding to these targets, while the pyrrolidine-2,5-dione core modulates the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Modifications
The compound’s key structural motifs include:
- Pyrrolidine-2,5-dione core : Common to all analogs, this moiety is critical for hydrogen bonding and target interactions.
- Pyridine-ether linkage : The ethoxyethyl chain connects the pyridine ring to the dione core, influencing conformational flexibility.
- 3,4-Difluorophenyl substituent : Enhances lipophilicity and electronic effects compared to other substituents (e.g., methoxy or indole groups).
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The 3,4-difluorophenyl group in the target compound likely increases metabolic stability and binding affinity compared to methoxyindole (Compound 9) or unsubstituted phenyl groups (e.g., Compound 5) due to fluorine’s electronegativity and resistance to oxidation .
Synthetic Accessibility :
- Yields for analogs range from 41% to 65% , suggesting that the target compound’s synthesis may require optimization, particularly for introducing the difluorophenyl group.
Biological Activity
1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound includes a pyrrolidine ring, a dione functionality, and a 3,4-difluorophenyl group linked through an ether bond. This structural arrangement suggests diverse biological activities, making it a subject of interest for further research.
- Molecular Formula : C17H14F2N2O3
- Molecular Weight : 332.30 g/mol
- Structural Features :
- Pyrrolidine ring
- Dione functionality
- Ether linkage with a pyridine moiety
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Key areas of interest include:
-
Anticancer Properties :
- Compounds with similar structures have shown promising anticancer activity by targeting various receptors involved in tumor growth and proliferation.
- For instance, derivatives of pyrrolidine-2,5-dione have been evaluated for their affinity to serotonin receptors (5-HT1A) and serotonin transporter proteins (SERT), which are crucial in the modulation of mood and anxiety and have implications in cancer therapy .
-
Neuroprotective Effects :
- The presence of the pyrrolidine structure is associated with neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A comparative analysis of similar compounds reveals insights into their biological functions:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Ethyl-Pyrrolidine-2,5-Dione | Ethyl group instead of difluorophenyl | Moderate anticancer activity |
| 6-(3,4-Difluorophenyl)-Pyridin-3-Ol | Lacks pyrrolidine ring | Antiviral properties |
| Pyrrolidine Derivative A | Contains different substituents | Neuroprotective effects |
The unique combination of the difluorophenyl group and the ether linkage in this compound enhances its specificity towards certain biological targets .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Affinity Studies :
- In Vivo Evaluations :
- Synthesis and Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
